molecular formula C14H21BO2 B1375666 2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1232132-73-8

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1375666
M. Wt: 232.13 g/mol
InChI Key: JKDFOFHMRVPTMO-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through the reaction of boronic acids with alcohols in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring (from the 2,3-dimethylphenyl group) attached to a boron atom, which is part of a five-membered ring with two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction .

Scientific Research Applications

Catalysis and Organic Synthesis

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates significant potential in the field of catalysis and organic synthesis. A study by Chang et al. (2005) describes the use of a similar compound in the palladium-catalyzed silaboration of allenes, which is highly regio- and stereoselective, allowing for the synthesis of various 2-silylallylboronates. This method can be applied to the synthesis of homoallylic alcohols, showcasing its versatility in organic synthesis (Chang et al., 2005).

Structural and Physical Properties

The compound's structural and physical properties have been a subject of interest. For instance, Clegg et al. (1996) focused on the structural analysis of a related compound, revealing insights into its molecular structure and bonding characteristics. This research contributes to a deeper understanding of the compound's physical properties and potential applications in various chemical reactions (Clegg et al., 1996).

Development of New Materials

The synthesis of novel derivatives of this compound has been explored for the development of new materials. Das et al. (2015) synthesized a series of novel derivatives, which are potential intermediates for the synthesis of conjugated polyenes as new materials for LCD technology. Additionally, these compounds are being tested for their potential therapeutic applications in neurodegenerative diseases, highlighting their multifaceted utility (Das et al., 2015).

Application in Polymer Chemistry

The compound has also found applications in polymer chemistry. For example, Shimizu et al. (2010) utilized a similar compound in the synthesis of delta-hydroxyesters, demonstrating its use as an acrolein equivalent in the double nucleophilic addition reaction. This showcases its potential in creating novel polymer structures and materials (Shimizu et al., 2010).

Future Directions

The use of boronic esters in cross-coupling reactions continues to be a vibrant area of research, with ongoing efforts to develop more efficient and selective reactions .

properties

IUPAC Name

2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-8-7-9-12(11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFOFHMRVPTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1232132-73-8
Record name 2-(2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Fuscaldo, PHV Vontobel, EO Boeira… - European Journal of …, 2019 - Wiley Online Library
Herein, we describe the development of a short, simple, and efficient synthesis of amino‐ and hydroxymethyl‐substituted benzoxaboroles. The key step in our strategy was the early …

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